Foreword: The Strategic Importance of α-Oximino Ketones
Foreword: The Strategic Importance of α-Oximino Ketones
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isonitrosoacetophenone
In the landscape of synthetic chemistry, certain molecular scaffolds serve as linchpins for innovation. 2-Isonitrosoacetophenone, also known as phenylglyoxaldoxime, is one such cornerstone.[1][2] This α-oximino ketone is not merely a stable crystalline solid but a versatile synthetic intermediate with a rich history and a vibrant future. Its strategic importance lies in the juxtaposition of a ketone and an oxime functional group on adjacent carbons, creating a reactive nexus for constructing complex heterocyclic systems fundamental to drug discovery and materials science. This compound serves as a critical precursor for pharmaceuticals, agrochemicals, and as a highly effective ligand in coordination chemistry for metal ion detection and catalysis.[1]
This guide is structured to provide not just a set of instructions, but a deep-seated understanding of the process. We will explore the causal relationships behind the chosen synthetic route—why specific reagents are used, why conditions are critical—and detail a self-validating characterization workflow that ensures the purity and identity of the final product with absolute confidence.
Part 1: The Synthesis Pathway—From Enolate to Oxime
The synthesis of 2-isonitrosoacetophenone is a classic example of α-functionalization of a ketone. The core transformation is the nitrosation of acetophenone at the α-carbon, a position activated by the adjacent carbonyl group. While several methods exist, the acid-catalyzed reaction with nitrous acid (generated in situ) offers a robust, scalable, and cost-effective pathway.
The Underpinning Mechanism: Acid-Catalyzed Nitrosation
The reaction proceeds through the enol tautomer of acetophenone. This is a critical mechanistic point: direct nitrosation of the ketone is unfavorable. An acidic medium is employed to catalyze the keto-enol tautomerization, increasing the concentration of the nucleophilic enol form.
-
Protonation and Enolization: The process begins with the protonation of the carbonyl oxygen of acetophenone by a strong acid (e.g., HCl). This enhances the acidity of the α-protons. A subsequent deprotonation at the α-carbon by a weak base (like water or the chloride ion) generates the enol.
-
In Situ Generation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with the strong acid to produce nitrous acid (HONO), which is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the nitrosonium ion. This is the key C-N bond-forming step.
-
Tautomerization to the Oxime: The resulting α-nitroso ketone is unstable and rapidly tautomerizes to the thermodynamically more stable 2-isonitrosoacetophenone (an oxime). This tautomerization is the final, irreversible step that drives the reaction to completion.
Caption: Figure 1: Acid-Catalyzed Nitrosation of Acetophenone
Validated Experimental Protocol for Synthesis
This protocol is designed for reliability and high yield. Every step has a defined purpose that contributes to the purity of the final product. A similar industrial process is outlined in patent literature, highlighting its scalability.[3]
Materials and Reagents:
-
Acetophenone (99%)
-
Sodium Nitrite (NaNO₂, 99%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Deionized Water
-
Ice
-
250 mL Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
Step-by-Step Procedure:
-
Reaction Setup: In the 250 mL three-neck flask, dissolve 12.0 g (0.1 mol) of acetophenone in 50 mL of glacial acetic acid. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring. Maintaining this low temperature is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.
-
In Situ Nitrosation: While maintaining the temperature below 5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite dissolved in 15 mL of water from the dropping funnel over a period of 30-40 minutes.
-
Acidification: After the nitrite addition is complete, continue stirring for another 15 minutes. Then, add 10 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Stir the mixture vigorously in the ice bath for 2 hours. The solution will typically turn a yellowish-green color as the product begins to form.
-
Precipitation and Isolation: Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring vigorously. A yellow precipitate of crude 2-isonitrosoacetophenone will form.
-
Filtration and Washing: Allow the precipitate to settle, then collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acids and salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight. The expected yield is approximately 11-13 g (74-87%).
Part 2: Comprehensive Characterization—A Self-Validating Workflow
Characterization is not merely a final check; it is an integral part of the synthesis that validates the outcome. The combination of physical and spectroscopic data provides an unambiguous structural confirmation.
Caption: Figure 2: Characterization Workflow
Physical and Spectroscopic Data Summary
The following table summarizes the expected characterization data for a successfully synthesized and purified sample of 2-isonitrosoacetophenone.
| Parameter | Expected Result | Source(s) |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 126-128 °C | [4] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| FTIR (cm⁻¹) | ~3350 (broad, O-H), ~1670 (strong, C=O), ~1610 (C=N), ~3060 (Ar C-H) | [5] |
| ¹H NMR (CDCl₃, ppm) | δ 11.5-12.5 (s, 1H, N-OH), δ 8.2 (s, 1H, =CH), δ 7.4-7.9 (m, 5H, Ar-H) | [6] |
| ¹³C NMR (CDCl₃, ppm) | δ ~188 (C=O), δ ~150 (C=N), δ ~127-134 (Aromatic C) | [7] |
| Mass Spec. (EI, m/z) | 149 [M]⁺, 132 [M-OH]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ | [8][9] |
In-Depth Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum provides a quick and definitive check for the key functional groups. The most telling feature is the broad absorption between 3200-3500 cm⁻¹, characteristic of the O-H bond in the oxime, which is often hydrogen-bonded. The sharp, intense peak around 1670 cm⁻¹ confirms the presence of the conjugated ketone's carbonyl group (C=O).[10] The carbon-nitrogen double bond (C=N) of the oxime typically appears near 1610 cm⁻¹.[11]
-
¹H NMR Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms. The most diagnostic signal is the broad singlet for the oxime proton (N-OH), which appears significantly downfield (often >11 ppm) due to deshielding and hydrogen bonding; this peak will disappear upon shaking the sample with a drop of D₂O.[6] A sharp singlet around 8.2 ppm corresponds to the vinylic proton of the C=N-OH group. The aromatic protons of the phenyl ring typically appear as a complex multiplet between 7.4 and 7.9 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, around 188 ppm. The imino carbon (C=N) is also downfield, typically near 150 ppm. The remaining signals in the aromatic region (127-134 ppm) confirm the phenyl group.[7]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ should be clearly visible at m/z 149.[8] A characteristic fragmentation pattern for this molecule involves the loss of a hydroxyl radical (-OH), leading to a peak at m/z 132. The most abundant peak (base peak) is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by cleavage of the bond between the carbonyl and the oximino carbon. Further fragmentation of the benzoyl cation leads to the phenyl cation ([C₆H₅]⁺) at m/z 77.[9]
Standard Operating Procedures for Characterization
Melting Point Determination:
-
Load a small amount of the dry, crystalline product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 10 °C below the expected melting point (126 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow range (≤ 2 °C) indicates high purity.
FTIR Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹.[12]
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard parameters.
Conclusion
The synthesis and subsequent characterization of 2-isonitrosoacetophenone represent a foundational exercise in organic chemistry that delivers a product of significant practical value. By understanding the "why" behind each step—from the acid-catalyzed enol formation to the specific fragmentation patterns in the mass spectrometer—researchers can execute this procedure with precision and confidence. The protocols and data presented in this guide constitute a self-validating system, ensuring that the material produced is of high purity and ready for application in advanced synthesis, analytical chemistry, or materials development.
References
-
2-Isonitrosoacetophenone. Chem-Impex.[Link]
-
Acetophenone, m-nitro-. Organic Syntheses Procedure.[Link]
-
How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora.[Link]
-
o-NITROACETOPHENONE. Organic Syntheses Procedure.[Link]
-
Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. RSC Publishing.[Link]
-
Nitration of Acetophenone | m-nitro acetophenone | Organic Chemistry | Class 12. YouTube.[Link]
-
Synthesis, Thermal and Spectroscopic Studies of P- Methoxy Isonitroso Acetophenone with Transition Metal Co (II) And. ijrbat.[Link]
- Process for preparing alpha-oxime acetophenone derivatives.
-
2-isonitrosoacetophenone (C8H7NO2). PubChemLite.[Link]
-
Synthesis of aminoacetophenone from acetophenone. ResearchGate.[Link]
-
A DESIGN OF NOVEL SYNTHESIS OF P- PHENYL ISONITROSO ACETOPHENONE AND THEIR ANTIMICROBIAL ACTIVITY. troindia.[Link]
-
Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. ResearchGate.[Link]
-
The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. ResearchGate.[Link]
-
Isonitrosoacetophenone. PubChem.[Link]
-
Preparation of acetophenone oxime. PrepChem.com.[Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses Procedure.[Link]
-
Preparation of Acetophenone Oxime. PrepChem.com.[Link]
-
Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.[Link]
-
Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. New Journal of Chemistry (RSC Publishing).[Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.[Link]
-
IR Spectroscopy. University of Colorado Boulder.[Link]
-
SYNTHESIS AND CHARACTERISATION OF Co (II), Ni (II) AND Cu (II) COMPLEXES WITH SODIUM SALT OF p-METHOXYISONITROSOACETOPHENONE. TSI Journals.[Link]
-
Mass spectral interpretation. University of Wisconsin-River Falls.[Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.[Link]
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. Supporting Information.[Link]
-
Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). ResearchGate.[Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.[Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]
-
Introduction to IR Spectroscopy. Ketones. YouTube.[Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.[Link]
-
MS Example Acetophenone (C8H8O): FM = 120. University of Wisconsin-River Falls.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111233719B - Process for preparing alpha-oxime acetophenone derivatives - Google Patents [patents.google.com]
- 4. 2-Isonitrosoacetophenone | 532-54-7 [chemicalbook.com]
- 5. 2-Isonitrosoacetophenone(532-54-7) IR2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Isonitrosoacetophenone(532-54-7) 13C NMR spectrum [chemicalbook.com]
- 8. PubChemLite - 2-isonitrosoacetophenone (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 9. asdlib.org [asdlib.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
